1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

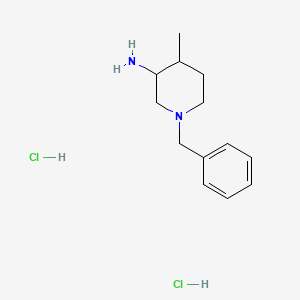

“1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one” is a chemical compound with the molecular formula C5H6N2OS . It is also known by the name “2-Acetamido-5-mercapto-1,3-thiazole,” and it is a derivative of the thiazole family of organic compounds.

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives often involves the condensation of thiourea and an alpha-halo ketone . In one study, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1 H,3 H)-dione derivatives was developed using 2-aminothiazole, barbituric acid, and various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one” is based on a 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis

2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad pharmacological spectrum . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis

The compound “1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one” has a molecular weight of 142.18 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Anticancer Activity

Thiazole derivatives have shown promising anticancer activity. For instance, 2,6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole compounds have been tested for anticancer activity against human cancer cell lines HEPG2 (liver cancer) and MCF7 .

Antioxidant Activity

Thiazole-based compounds have demonstrated antioxidant activity. The modification of thiazole-based compounds at different positions can generate new molecules with potent antioxidant activities .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties. They have been used in the synthesis of compounds with potent antimicrobial activities .

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties. They have been used in the development of anti-inflammatory drugs .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been associated with antihypertensive activity, which could be beneficial in the treatment of high blood pressure .

Hepatoprotective Activity

Thiazole derivatives have demonstrated hepatoprotective activities, which could be beneficial in the treatment of liver diseases .

Industrial Applications

Apart from their medicinal applications, thiazole derivatives have also found use in various industrial applications such as agrochemicals, photographic sensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This compound is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs .

Mode of Action

1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one interacts with its targets by inhibiting their activity. The compound exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This interaction results in the prevention of proliferation of these cancerous cells .

Biochemical Pathways

1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one affects the biochemical pathways involved in cancer cell proliferation. By inhibiting the activity of cancerous cells, it disrupts the pathways that allow these cells to multiply and spread . The downstream effects of this disruption include the reduction of tumor growth and potentially the induction of cancer cell death .

Pharmacokinetics

It is known that the compound is a solid at room temperature This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability

Result of Action

The molecular and cellular effects of 1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one’s action include the significant prevention of proliferation of certain cancerous cell lines . For example, a pyrrolidine derivative of the compound was found to prevent proliferation of MCF-7 and HepG2 cell lines .

Safety and Hazards

Future Directions

2-Aminothiazole derivatives, including “1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one”, have shown promise in medicinal chemistry and drug discovery research, particularly in the development of anticancer drugs . Future research will likely continue to explore the potential of these compounds in various therapeutic applications .

properties

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)2-1-10-4(9)12-2/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFFLWLTEVAAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

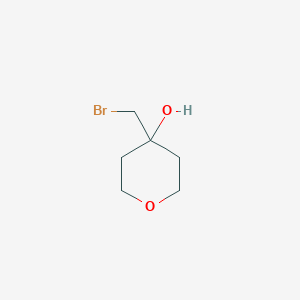

C1=C(SC(=N1)N)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)

![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)

![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)

![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)

![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)